molecular formula C6H9NOS B13595271 (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol

Cat. No.: B13595271
M. Wt: 143.21 g/mol
InChI Key: NKLZSLYZLRJWOY-YFKPBYRVSA-N
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Description

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol is a chiral compound with a thiazole ring substituted with a methyl group at the 4-position and an ethanol group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol typically involves the reaction of 4-methylthiazole with an appropriate chiral reagent to introduce the ethanol group at the 1-position. One common method involves the use of chiral catalysts to ensure the desired stereochemistry is achieved. The reaction conditions often include the use of solvents such as tetrahydrofuran and temperatures ranging from -90°C to 10°C .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This can include the use of continuous flow reactors and advanced purification techniques such as chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The thiazole ring can be reduced under specific conditions to form dihydrothiazole derivatives.

    Substitution: The methyl group on the thiazole ring can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and halogenating agents for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions include:

  • Oxidation: 1-(4-Methylthiazol-5-yl)ethanal or 1-(4-Methylthiazol-5-yl)ethanoic acid.
  • Reduction: Dihydro-1-(4-Methylthiazol-5-yl)ethanol.
  • Substitution: Various substituted thiazole derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and antiviral activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (S)-1-(4-Methylthiazol-5-yl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring can interact with active sites of enzymes, potentially inhibiting their activity. The ethanol group may also play a role in enhancing the compound’s solubility and bioavailability, facilitating its interaction with biological targets .

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Methylthiazol-5-yl)ethanol
  • 1-(4-Methylthiazol-5-yl)ethanal
  • 1-(4-Methylthiazol-5-yl)ethanoic acid

Uniqueness

(S)-1-(4-Methylthiazol-5-yl)ethan-1-ol is unique due to its chiral nature, which can result in different biological activities compared to its racemic or achiral counterparts. The specific stereochemistry can influence its interaction with molecular targets, potentially leading to enhanced efficacy or selectivity in its applications.

Properties

Molecular Formula

C6H9NOS

Molecular Weight

143.21 g/mol

IUPAC Name

(1S)-1-(4-methyl-1,3-thiazol-5-yl)ethanol

InChI

InChI=1S/C6H9NOS/c1-4-6(5(2)8)9-3-7-4/h3,5,8H,1-2H3/t5-/m0/s1

InChI Key

NKLZSLYZLRJWOY-YFKPBYRVSA-N

Isomeric SMILES

CC1=C(SC=N1)[C@H](C)O

Canonical SMILES

CC1=C(SC=N1)C(C)O

Origin of Product

United States

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